PKI (5-24), PKA Inhibitor

Description

Significance of Protein Kinase A (PKA) in Eukaryotic Cellular Regulation

Protein Kinase A is a cornerstone of signal transduction in eukaryotic organisms, playing a critical role in a vast array of cellular processes. nih.gov This enzyme is a key effector of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The inactive form of PKA exists as a tetramer, composed of two regulatory (R) subunits and two catalytic (C) subunits. mdpi.combiologists.com Upon an increase in intracellular cAMP levels, cAMP molecules bind to the regulatory subunits, causing a conformational change that leads to the release and activation of the catalytic subunits. biologists.complos.org

Once active, the PKA catalytic subunits phosphorylate a multitude of downstream protein substrates on their serine and threonine residues. plos.orgmolbiolcell.org This phosphorylation cascade modulates a wide range of cellular functions, including metabolism, gene expression, cell growth and differentiation, and even complex processes like memory formation and immune responses. mdpi.comscbt.compnas.org The versatility and widespread influence of PKA make it a central hub for integrating various extracellular signals into coordinated cellular responses. pnas.org Given its fundamental role, the precise regulation of PKA activity is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. pnas.org

Overview of Endogenous Protein Kinase Inhibitor (PKI) Peptides and Their Physiological Roles

The activity of PKA is not only controlled by cAMP levels but also by a family of endogenous protein kinase inhibitor (PKI) peptides. nih.gov These small, heat-stable proteins act as potent and specific inhibitors of the PKA catalytic subunit. nih.govnih.gov To date, three primary isoforms have been identified: PKIα, PKIβ, and PKIγ, each encoded by a distinct gene and exhibiting cell-type specific expression patterns. nih.govnih.govgenecards.org

PKIs function through a "pseudosubstrate" mechanism. They contain an amino acid sequence that mimics a PKA substrate but lacks the phosphorylatable serine or threonine residue. biologists.comfrontiersin.org This allows PKI to bind with high affinity to the active site of the PKA catalytic subunit, effectively blocking its ability to phosphorylate its true substrates. frontiersin.org

Beyond direct inhibition, PKIs also play a crucial role in regulating the subcellular localization of the PKA catalytic subunit. nih.gov PKI contains a nuclear export signal (NES) that, when bound to the catalytic subunit, facilitates the transport of the kinase out of the nucleus. nih.govbiologists.comfrontiersin.org This mechanism is vital for controlling PKA's influence on gene transcription in the nucleus. The physiological roles of PKI peptides are diverse, including the modulation of neuronal synaptic activity, morphogenesis, and the regulation of cAMP-induced gene expression. nih.gov

Characterization of PKI (5-24) as a Synthetic Peptide Tool for PKA Research

Building on the knowledge of endogenous PKI function, researchers have developed synthetic peptide analogs to serve as specific tools for studying PKA. nih.gov One of the most widely used is PKI (5-24), a 20-amino acid peptide corresponding to residues 5-24 of the naturally occurring skeletal muscle PKI. medchemexpress.comechelon-inc.com This fragment encompasses the active inhibitory domain of the full-length protein. medchemexpress.com

PKI (5-24) is a potent and competitive inhibitor of PKA, exhibiting a high affinity for the catalytic subunit with a reported inhibitory constant (Ki) of 2.3 nM. medchemexpress.comechelon-inc.commedchemexpress.combio-techne.comiscabiochemicals.commedchemexpress.com It functions by binding to the catalytic subunit and displacing the regulatory subunit, thereby inhibiting its phosphorylating activity. echelon-inc.comfishersci.fifishersci.ca

In research settings, PKI (5-24) is an invaluable tool for elucidating the specific roles of PKA in various signaling pathways. scbt.combiosynth.com By selectively inhibiting PKA, scientists can investigate the downstream consequences and dissect the intricate networks controlled by this kinase. scbt.combiosynth.com It is frequently used in studies of signal transduction, cell metabolism, and neurobiology to understand the mechanisms underlying both normal physiological processes and pathological conditions. biosynth.comtocris.com

| Property | Description | Source |

| Name | PKI (5-24), PKA Inhibitor | bio-techne.com |

| Type | Synthetic Peptide | medchemexpress.comechelon-inc.com |

| Mechanism of Action | Competitive inhibitor of the PKA catalytic subunit | medchemexpress.comiscabiochemicals.comtargetmol.com |

| Inhibitory Constant (Ki) | 2.3 nM | medchemexpress.comechelon-inc.commedchemexpress.combio-techne.comiscabiochemicals.commedchemexpress.com |

| Amino Acid Sequence | Corresponds to residues 5-24 of the endogenous PKI | medchemexpress.combiosynth.com |

| Primary Research Use | Specific inhibition of PKA to study its role in cellular signaling pathways | scbt.combiosynth.com |

Properties

IUPAC Name |

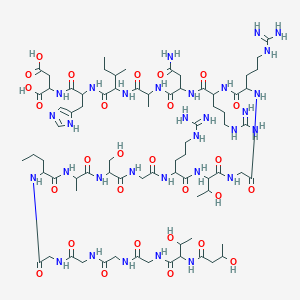

2-[[2-[[2-[2-[[4-amino-2-[[5-carbamimidamido-2-[[5-carbamimidamido-2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[3-hydroxy-2-[2-[2-[[2-[[2-[[2-[[2-[[3-hydroxy-2-(3-hydroxybutanoylamino)butanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]pentanoylamino]propanoylamino]propanoyl]amino]acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H129N31O28/c1-9-14-41(97-54(117)29-90-52(115)27-88-51(114)26-89-53(116)28-92-70(131)59(38(7)110)105-50(113)21-35(4)109)64(125)95-36(5)61(122)104-48(32-108)63(124)91-30-55(118)99-43(16-12-19-86-75(80)81)67(128)107-60(39(8)111)71(132)93-31-56(119)98-42(15-11-18-85-74(78)79)65(126)100-44(17-13-20-87-76(82)83)66(127)101-46(23-49(77)112)68(129)96-37(6)62(123)106-58(34(3)10-2)72(133)102-45(22-40-25-84-33-94-40)69(130)103-47(73(134)135)24-57(120)121/h25,33-39,41-48,58-60,108-111H,9-24,26-32H2,1-8H3,(H2,77,112)(H,84,94)(H,88,114)(H,89,116)(H,90,115)(H,91,124)(H,92,131)(H,93,132)(H,95,125)(H,96,129)(H,97,117)(H,98,119)(H,99,118)(H,100,126)(H,101,127)(H,102,133)(H,103,130)(H,104,122)(H,105,113)(H,106,123)(H,107,128)(H,120,121)(H,134,135)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQOQHIYLVUTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H129N31O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1925.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Pka Inhibition by Pki 5 24

Direct Competitive Binding to the PKA Catalytic Subunit (PKA-C) Active Site

PKI (5-24) functions as a potent competitive inhibitor by directly binding to the active site of the PKA catalytic subunit (PKA-C). nih.gov This high-affinity interaction physically obstructs the binding of protein substrates, thereby preventing the transfer of a phosphate (B84403) group from ATP to the substrate. nih.gov The potency of this inhibition is reflected in its low inhibition constant (Ki), which has been reported to be approximately 2.3 nM. medchemexpress.comselleckchem.com This strong binding affinity underscores the effectiveness of PKI (5-24) as a specific inhibitor of PKA activity.

The binding affinity of PKI (5-24) to PKA-C is significantly influenced by the presence of ATP. In the absence of ATP, the dissociation constant (Kd) for PKI (5-24) is around 100-200 nM. nih.govelifesciences.org However, in the presence of MgATP, the affinity increases dramatically, with the Kd dropping to approximately 1 nM. nih.govelifesciences.org This synergistic binding highlights a cooperative relationship between the inhibitor and the nucleotide in securing the inactive state of the enzyme.

| Condition | Binding Affinity (Kd/Ki) | Reference |

|---|---|---|

| With MgATP | ~1 nM (Kd) / 2.3 nM (Ki) | medchemexpress.comnih.gov |

| Without ATP | ~100-200 nM (Kd) | nih.govelifesciences.org |

Pseudosubstrate-Based Inhibitory Modality

The inhibitory action of PKI (5-24) is rooted in its nature as a pseudosubstrate. nih.gov Its amino acid sequence mimics that of a genuine PKA substrate but with a critical substitution at the phosphorylation site. nih.gov A key feature of PKA substrates is a consensus sequence, typically Arg-Arg-X-Ser/Thr, where the serine or threonine residue is the phosphate acceptor. PKI (5-24) contains a similar recognition motif (Arg-Arg-Asn-Ala-Ile), but the phosphorylatable serine/threonine is replaced by an alanine (B10760859). nih.govelifesciences.org

This substitution allows PKI (5-24) to be recognized and to bind tightly within the active site cleft of PKA-C, engaging the same residues that would normally bind a true substrate. nih.gov However, due to the absence of a hydroxyl group on the alanine residue, the phosphotransferase reaction cannot occur. nih.gov Consequently, PKI (5-24) remains bound to the active site, effectively trapping the enzyme in an inactive state. nih.gov

| Molecule | Recognition Sequence | P-site Residue | Phosphorylatable |

|---|---|---|---|

| Kemptide (PKA Substrate) | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Serine | Yes |

| PKI (5-24) | Gly-Arg-Arg-Asn-Ala-Ile | Alanine | No |

Allosteric Regulation and Stabilization of PKA-C Inactive Conformations

The binding of PKI (5-24) to PKA-C is not merely a passive blockade of the active site; it actively induces and stabilizes an inactive conformation of the enzyme. nih.gov PKA-C is a dynamic enzyme that transitions between open (inactive) and closed (active) conformations. nih.gov The binding of both ATP and a substrate typically promotes the closed, catalytically competent state.

PKI (5-24), in conjunction with ATP, locks the enzyme in a closed, but catalytically inert, conformation. researchgate.net This "dynamically quenched" state is characterized by reduced flexibility and motion throughout the enzyme's backbone, effectively raising the energy barrier for the conformational changes required for catalysis. selleckchem.comnih.gov This allosteric effect extends beyond the active site, with binding of the inhibitor influencing the dynamics of the entire kinase core. researchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that inhibitor binding restricts motions on both fast (picosecond to nanosecond) and slow (microsecond to millisecond) timescales. pnas.org

Influence on PKA-C Subcellular Localization and Nuclear Export

Beyond direct enzymatic inhibition, the full-length PKI protein plays a crucial role in regulating the subcellular location of PKA-C. The free catalytic subunit of PKA can translocate to the nucleus, where it phosphorylates transcription factors and influences gene expression. nih.gov Full-length PKI contains a nuclear export signal (NES), a leucine-rich sequence, which is recognized by the nuclear export receptor CRM1 (Chromosome Region Maintenance 1). nih.govnih.gov

When PKI binds to PKA-C in the nucleus, the NES within PKI becomes exposed. nih.gov This exposed signal then recruits the CRM1/RanGTP complex, leading to the active transport of the entire PKA-C/PKI complex out of the nucleus and into the cytoplasm. nih.govelifesciences.org This mechanism effectively terminates the nuclear signaling of PKA. While PKI (5-24) itself contains the pseudosubstrate region and not the full NES, its binding to PKA-C is the event that, in the context of the full-length protein, initiates this nuclear export process. nih.gov

| Protein | Functional Motif | Sequence | Function |

|---|---|---|---|

| PKIα | Nuclear Export Signal (NES) | L-X-L-X-L-X-L-X-L (consensus) | Mediates export from the nucleus via CRM1 |

Interplay with Intracellular Adenosine (B11128) Triphosphate (ATP) and Divalent Ion Concentrations in PKA-C Binding

The interaction between PKI (5-24) and PKA-C is highly dependent on the presence of both ATP and divalent metal ions, primarily magnesium (Mg²⁺). nih.gov As previously mentioned, the binding of PKI (5-24) is synergistically enhanced by the presence of ATP. nih.gov This is because the binding of both molecules helps to neutralize charges and stabilize the closed, inactive conformation of the enzyme. elifesciences.org

Divalent cations are also critical. PKA requires two Mg²⁺ ions for optimal activity, and these ions also play a role in inhibitor binding. nih.gov High-affinity binding of PKI (5-24) is dependent on the presence of Mg²⁺. researchgate.net In contrast, other divalent cations like calcium (Ca²⁺) are unable to support high-affinity binding and cannot effectively stabilize the PKA-C/PKI complex, even in the presence of ATP. nih.gov In fact, increasing concentrations of Ca²⁺ can compete with Mg²⁺ and destabilize the inhibitor complex, leading to a higher dissociation rate. nih.gov This differential effect of divalent ions provides another layer of regulation on PKA inhibition by PKI.

| Condition | PKA-C:PKI Binding Affinity (Kd) | Effect | Reference |

|---|---|---|---|

| Mg²⁺ + ATP | 0.5 nM | High-affinity, stable complex | nih.gov |

| Ca²⁺ + ATP | 300 nM | Low-affinity, transient binding | nih.gov |

| EDTA (no divalent ions) | 197 nM | Transient binding | nih.gov |

| 1mM Mg²⁺/1mM ATP + increasing Ca²⁺ | Increases | Ca²⁺ competes with Mg²⁺, destabilizing the complex | nih.gov |

Structural Biology of Pki 5 24 Pka C Interactions

Identification of Key Amino Acid Residues within PKI (5-24) Critical for PKA-C Binding

The inhibitory activity of PKI (5-24) is largely dictated by its pseudosubstrate sequence, which mimics the consensus substrate sequence of PKA (Arg-Arg-X-Ser/Thr-Hydrophobic). Within PKI (5-24), this region corresponds to residues Arg18-Arg19-Asn20-Ala21-Ile22. mdpi.com The substitution of the phosphorylatable serine or threonine with an alanine (B10760859) at the P-site (Ala21) is fundamental to its inhibitory function, as it binds to the active site without being phosphorylated, thus blocking substrate access.

Several key amino acid residues within PKI (5-24) have been identified as critical for high-affinity binding to PKA-C:

Arginine Cluster (Arg18 and Arg19): These residues at the P-3 and P-2 positions (relative to the P-site Ala21) are crucial for electrostatic interactions with acidic residues in the catalytic cleft of PKA-C. Specifically, Arg18 (P-3) and Arg19 (P-2) form salt bridges with a cluster of glutamate residues, including Glu170 and Glu230, which anchor the inhibitor to the enzyme. The P-3 arginine, in particular, is a requisite for high-affinity binding. mdpi.com

Alanine at the P-site (Ala21): As the pseudosubstrate residue, Ala21 occupies the position where the phosphate-acceptor residue would be in a true substrate. Its non-phosphorylatable nature is the cornerstone of the inhibitory mechanism.

Isoleucine at the P+1 position (Ile22): This hydrophobic residue fits into a hydrophobic pocket on the surface of PKA-C, contributing significantly to the binding affinity.

N-terminal region: Beyond the pseudosubstrate sequence, residues in the N-terminal portion of PKI (5-24) also contribute to binding. This region includes a single alpha-helical turn (residues 5-13) that provides an extended interaction surface with the kinase. mdpi.com

The table below summarizes the key residues of PKI (5-24) and their roles in PKA-C binding.

| Residue Position | Amino Acid | Role in PKA-C Binding |

| Arg18 | Arginine | Forms critical electrostatic interactions with acidic residues in the PKA-C catalytic cleft. |

| Arg19 | Arginine | Contributes to the electrostatic anchoring of the inhibitor to the enzyme. |

| Ala21 | Alanine | Acts as a pseudosubstrate, occupying the active site without being phosphorylated. |

| Ile22 | Isoleucine | Occupies a hydrophobic pocket on the PKA-C surface, enhancing binding affinity. |

Crystallographic Analysis of PKI (5-24) - PKA-C Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the PKI (5-24)-PKA-C complex. Several crystal structures have been solved, often in a ternary complex with a nucleotide analog like ATP or AMP-PNP, providing a static yet detailed snapshot of the molecular interactions. nih.govelifesciences.orgpnas.orgelifesciences.orgnih.gov

The initial crystal structure of the PKA-C in complex with PKI (5-24) (PDB ID: 1ATP) revealed that the inhibitor binds in an extended conformation within the deep cleft between the small and large lobes of the kinase. mdpi.comelifesciences.orgnih.gov The structure confirmed the critical interactions predicted by biochemical studies, showing the precise geometry of the salt bridges formed by Arg18 and Arg19 of PKI (5-24) with Glu170 and Glu230 of PKA-C. The isoleucine at the P+1 position (Ile22) is seen nestled in a hydrophobic pocket.

These crystallographic studies also highlight a key feature of kinase regulation: the "closed" conformation of PKA-C. nih.gov Upon binding of both the nucleotide and the pseudosubstrate inhibitor, the two lobes of the kinase clamp down, creating a compact, catalytically competent, yet inhibited state. This contrasts with the "open" conformation of the apoenzyme.

The table below lists some of the publicly available crystal structures of PKA-C in complex with PKI (5-24).

| PDB ID | Resolution (Å) | Description |

| 1ATP | 2.2 | Recombinant mouse PKA-C in a ternary complex with PKI (5-24) and ATP. elifesciences.orgnih.gov |

| 2GFC | 1.87 | Bovine PKA-C with PKI (5-24). rcsb.orgebi.ac.uk |

| 3DNE | Not specified | Bovine PKA-C with PKI (5-24). |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of PKI (5-24) and PKA-C Conformational States

While crystallography provides a static picture, NMR spectroscopy has been crucial for understanding the dynamic nature of the PKI (5-24)-PKA-C interaction in solution. NMR studies have provided insights into the conformational changes and thermodynamics of binding. nih.govnih.govpnas.orgbiorxiv.org

Thermodynamic analyses using techniques like isothermal titration calorimetry (ITC), often complemented by NMR, have shown that the binding of PKI (5-24) to PKA-C is primarily enthalpy-driven, which is in contrast to the entropy-driven binding of some substrates. nih.govnih.gov This suggests that the formation of strong, specific interactions (hydrogen bonds and salt bridges) is the major energetic contributor to the high-affinity binding of the inhibitor.

NMR relaxation studies have revealed that the binding of PKI (5-24) significantly restricts the conformational dynamics of PKA-C. nih.govnih.govpnas.org Both fast (picosecond to nanosecond) and slow (microsecond to millisecond) motions in the enzyme backbone are dampened upon inhibitor binding, leading to a "dynamically quenched" state. nih.govscispace.com This reduction in flexibility, particularly in catalytically important regions, contributes to the potent inhibition.

Furthermore, NMR chemical shift perturbation mapping has been used to identify the residues on PKA-C that are affected by PKI (5-24) binding. biorxiv.orgelifesciences.org These studies confirm the binding interface identified by crystallography and also reveal long-range allosteric effects, where binding at the active site induces conformational changes in distant parts of the enzyme.

Mapping of PKI (5-24) Binding Interfaces and Conformational Adaptations on PKA-C

The binding of PKI (5-24) induces significant conformational adaptations in PKA-C, primarily the transition from an "open" to a "closed" conformation. nih.gov This conformational change is essential for catalysis and high-affinity inhibitor binding. The binding interface is extensive and involves both electrostatic and hydrophobic interactions.

Key interaction points on the PKA-C surface for PKI (5-24) include:

The Catalytic Cleft: This is the primary binding site for the pseudosubstrate region of PKI (5-24). As mentioned, acidic residues like Glu170 and Glu230 are crucial for recognizing the arginine residues of the inhibitor.

The P+1 Pocket: This hydrophobic pocket, formed by residues from the large lobe of the kinase, accommodates the side chain of Ile22 of PKI (5-24).

The Glycine-rich loop: This flexible loop in the small lobe of PKA-C plays a role in positioning the ATP molecule and is also influenced by the binding of the inhibitor. nih.govacs.org

The binding of PKI (5-24) stabilizes the closed conformation of PKA-C, where the small and large lobes are brought closer together. This conformational change is synergistic with the binding of ATP, meaning that the presence of one ligand enhances the binding affinity of the other. This cooperative binding is a key feature of PKA regulation.

Comparative Structural Insights with Endogenous PKI Isoforms and Other Pseudosubstrates

PKI (5-24) is a fragment of the full-length PKIα isoform. elifesciences.orgelifesciences.org While PKI (5-24) contains the primary determinants for high-affinity inhibition, the full-length protein has additional structural features and functions. NMR studies on the full-length PKIα show that it is largely intrinsically disordered in its free state, with transient helical structures. elifesciences.orgelifesciences.org The region corresponding to PKI (5-24) becomes more structured upon binding to PKA-C. Full-length PKIα also contains a nuclear export signal (NES) that is not present in the PKI (5-24) fragment, which is responsible for actively transporting PKA-C out of the nucleus. elifesciences.orgelifesciences.org

The pseudosubstrate motif of PKI (5-24) shares similarities with the inhibitory sequences found in the regulatory (R) subunits of PKA. The R subunits also contain a pseudosubstrate sequence (in RI) or a substrate-like sequence (in RII) that binds to the catalytic cleft of PKA-C in the inactive holoenzyme, preventing substrate phosphorylation. The PKI (5-24) peptide is often used as a mimic for the pseudosubstrate region of the R-subunit in structural and functional studies. pnas.org However, the affinity of PKI for PKA-C is significantly higher than that of the R-subunits, highlighting subtle but important differences in their interactions.

Specificity and Selectivity Profile of Pki 5 24 As a Research Agent

High Affinity and Specificity for PKA Catalytic Subunits

PKI (5-24) is a 20-amino acid synthetic peptide that corresponds to the pseudosubstrate region of the naturally occurring heat-stable protein kinase inhibitor. medchemexpress.commdpi.com This peptide acts as a potent competitive inhibitor of the PKA catalytic subunit. medchemexpress.comselleckchem.comnih.gov It achieves this by binding with high affinity to the active site of the PKA catalytic subunit, mimicking a substrate but lacking a phosphorylatable serine or threonine residue. nih.govdiva-portal.org This pseudosubstrate interaction effectively blocks the catalytic activity of PKA. nih.gov

The high affinity of PKI (5-24) for the PKA catalytic subunit is a key feature of its inhibitory action. The inhibition constant (Ki) for PKI (5-24) against PKA is consistently reported to be in the low nanomolar range, approximately 2.3 nM. medchemexpress.comselleckchem.comtocris.comrndsystems.combio-techne.com This strong binding affinity underscores its potency as a PKA inhibitor. The specific binding is facilitated by several key contacts between the amino acid side chains of the PKI (5-24) consensus motif and the residues within the binding site of the PKA catalytic subunit. diva-portal.org

Comparative Evaluation with Small Molecule ATP-Competitive PKA Inhibitors (e.g., H-89, KT 5720)

In the landscape of PKA inhibitors, PKI (5-24) is often compared to small molecule inhibitors such as H-89 and KT 5720. nih.govresearchgate.net A primary distinction lies in their mechanism of action. PKI (5-24) functions as a pseudosubstrate inhibitor, targeting the substrate-binding site of the PKA catalytic subunit. nih.gov In contrast, H-89 and KT 5720 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase. nih.govbiolog.de

This difference in mechanism contributes to their varying specificity profiles. While PKI (5-24) exhibits high specificity for PKA, it is not entirely devoid of off-target effects. However, comparative studies suggest that PKI (5-24) is generally more specific than H-89 and KT 5720. nih.gov H-89, for instance, has been shown to inhibit several other kinases, including ROCKII, S6K1, and MSK1, which can complicate the interpretation of experimental results. researchgate.net Similarly, KT 5720 is known to be relatively non-specific, inhibiting multiple other protein kinases such as PKB, MESK, and GSK-3β with potencies similar to its inhibition of PKA. nih.gov

The off-target effects of these inhibitors can sometimes overlap. For example, Protein Kinase Bα (PKBα) can be inhibited by all three compounds. nih.gov However, there are also distinct differences; H-89 potently inhibits ROCK2, whereas PKI has little effect on this kinase. nih.gov

| Inhibitor | Mechanism of Action | Primary Target | Reported Ki for PKA | Known Off-Target Kinases (Examples) |

|---|---|---|---|---|

| PKI (5-24) | Pseudosubstrate | PKA Catalytic Subunit | ~2.3 nM medchemexpress.comselleckchem.comtocris.comrndsystems.combio-techne.com | CaMK1, PKC isoforms, ROCK1, p70S6K nih.gov |

| H-89 | ATP-Competitive | PKA | ~48 nM medchemexpress.com | ROCKII, S6K1, MSK1, PKG, PKC researchgate.netmedchemexpress.com |

| KT 5720 | ATP-Competitive | PKA | ~60 nM nih.gov | PKB, MESK, GSK-3β, AMPK nih.gov |

Assessment of Potential Off-Target Kinase Interactions at Elevated Concentrations (e.g., CaMK1, PKC isoforms, ROCK1, p70S6K)

Despite its high specificity for PKA at nanomolar concentrations, studies have shown that at elevated, micromolar concentrations, PKI (5-24) can interact with other kinases. A screening of a panel of 55 kinases revealed that a shorter version of the peptide, PKI (6-22) amide, can inhibit Calcium/calmodulin-dependent protein kinase I (CaMK1) at high concentrations. nih.gov

Surprisingly, the same study found that PKI (6-22) amide can facilitate the activity of several other kinases at concentrations often used in pharmacological experiments (1–10 µM). nih.gov These include multiple isoforms of protein kinase C (PKC), rho-associated, coiled-coil-containing protein kinase 1 (ROCK1), and p70S6 Kinase (p70S6K). nih.gov For example, at a concentration of 5 µM, PKI (6-22) amide was found to facilitate the activity of PKCα and PKCζ by more than 50%. nih.gov Even at 1.7 µM, it inhibited CaMK1 activity by 30% and facilitated PKCα activity by 33%. nih.gov Full-length PKIα also demonstrated the ability to facilitate the activity of ROCK1 and multiple PKC isoforms at high concentrations. nih.gov

| Off-Target Kinase | Effect of PKI (6-22) amide | Effective Concentration | Reference |

|---|---|---|---|

| CaMK1 | Inhibition | High concentrations (e.g., 1.7 µM) nih.gov | nih.gov |

| PKC isoforms (e.g., PKCα, PKCζ) | Facilitation | 1-10 µM nih.gov | nih.gov |

| ROCK1 | Facilitation | High concentrations nih.gov | nih.gov |

| p70S6K | Facilitation | High concentrations nih.gov | nih.gov |

Methodological Considerations for Interpreting PKI (5-24) Specificity in Complex Biological Systems

The potential for off-target effects, particularly at higher concentrations, necessitates careful consideration when using PKI (5-24) in complex biological systems and interpreting the resulting data. The concentration of PKI (5-24) used in cellular assays is a critical factor; while it is a highly specific inhibitor of PKA at nanomolar concentrations, its selectivity can be compromised at the micromolar concentrations often employed in cell-based studies. nih.gov

Therefore, it is crucial for researchers to be aware of the potential off-target interactions of PKI (5-24) and to design experiments that can account for these possibilities. nih.gov When attributing an observed biological effect to the inhibition of PKA by PKI (5-24), it is advisable to employ complementary approaches to corroborate the findings. This could include the use of other, structurally and mechanistically distinct PKA inhibitors, or molecular genetic approaches such as siRNA-mediated knockdown of PKA subunits. nih.gov The complexity of cellular signaling pathways, with their extensive crosstalk and feedback loops, means that the inhibition of multiple kinases can lead to ambiguous results. nih.gov Thus, a multi-faceted approach is often necessary to confidently implicate PKA in a specific cellular process.

Methodological Applications of Pki 5 24 in Cellular and Biochemical Research

Utilization in In Vitro Kinase Activity Assays

PKI (5-24) is extensively employed as a specific inhibitor in in vitro kinase activity assays to confirm the involvement of PKA. Its high affinity for the PKA catalytic subunit, with a reported inhibition constant (Ki) of 2.3 nM, allows for the effective and selective blockade of PKA-mediated phosphorylation. medchemexpress.comrndsystems.comtocris.com In these assays, researchers can determine whether a specific substrate is phosphorylated by PKA by observing the reduction in phosphorylation in the presence of PKI (5-24). pnas.org For instance, in studies identifying novel PKA substrates from cellular extracts or purified protein preparations, the inclusion of PKI (5-24) serves as a crucial negative control. A significant decrease in the incorporation of radiolabeled phosphate (B84403) (from γ-[³²P]ATP) into a putative substrate upon addition of PKI (5-24) provides strong evidence that the phosphorylation is PKA-dependent. pnas.org

The peptide is also used to assess the specificity of other kinase inhibitors. By comparing the inhibitory profile of a novel compound against PKA activity with that of PKI (5-24), researchers can ascertain the compound's selectivity for PKA versus other kinases. nih.gov

Table 1: Inhibitory Properties of PKI Peptides against PKA

| Peptide | Ki (nM) | IC50 (nM) |

|---|---|---|

| PKI (5-24)-amide | 19 | 22 |

| PKI (6-22)-amide | 7.4 | 8.4 |

| PKI (14-24)-amide | 340 | 380 |

This table presents a comparison of the inhibition potency of different synthetic PKI peptides, with lower values indicating higher potency. Data sourced from de Boer et al., 2005. frontiersin.org

Application in Cell-Based Assays to Dissect Cyclic AMP (cAMP)-Dependent Signaling Pathways

To overcome its impermeability to cell membranes, PKI (5-24) has been modified, for example by myristoylation, to facilitate its entry into living cells. gutkindlab.org These cell-permeable versions are instrumental in dissecting the role of PKA in cAMP-dependent signaling pathways within an intact cellular environment. By introducing a specific PKA inhibitor, researchers can delineate the downstream effects of cAMP elevation that are mediated by PKA from those that are PKA-independent.

For example, upon stimulating cells with an agent that increases intracellular cAMP levels, such as forskolin, the subsequent cellular responses can be monitored in the presence or absence of a cell-permeable PKI (5-24). mdpi.com If a particular response, like the phosphorylation of a specific protein or a change in cell morphology, is blocked by the inhibitor, it strongly implicates PKA as the mediator of that cAMP-induced effect. mdpi.comembopress.org This approach has been fundamental in mapping the intricate network of cAMP signaling cascades. scbt.com

Investigation of PKA-Mediated Cellular Responses to Hormonal and Extracellular Stimuli

PKI (5-24) is a valuable tool for investigating the role of PKA in mediating cellular responses to a variety of hormonal and other extracellular stimuli. scbt.com Many hormones exert their effects by binding to G-protein coupled receptors, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP, which in turn activates PKA.

A notable example is the study of glucagon-like peptide-1 (GLP-1), an insulinotropic hormone. Research has shown that the application of PKI (5-24) can block the stimulatory effect of GLP-1 on insulin (B600854) secretion from pancreatic beta cells. nih.gov This demonstrates that PKA activity is a critical step in the signaling pathway through which GLP-1 potentiates insulin release. nih.gov Similarly, PKI (5-24) has been used to confirm the involvement of PKA in the cellular responses to other hormones and neurotransmitters that signal through cAMP.

Elucidation of PKA's Role in Gene Expression and Metabolic Regulation Pathways

PKA plays a crucial role in regulating gene expression, primarily through the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB). tocris.com The use of PKI (5-24) has been pivotal in confirming the PKA-dependency of these transcriptional events. By inhibiting PKA, researchers can observe a subsequent decrease in the phosphorylation of CREB and the expression of its target genes, thereby solidifying the link between PKA activity and the regulation of specific genes.

In the realm of metabolic regulation, PKA is a key enzyme in pathways such as glucose and lipid metabolism. tocris.com For instance, PKA phosphorylates and activates enzymes involved in glycogenolysis and lipolysis. The application of PKI (5-24) in cellular or tissue preparations allows for the specific inhibition of these PKA-mediated metabolic processes, enabling a detailed investigation of their regulation.

Studies on PKA's Involvement in Neurotransmission, Memory Formation, and Immune Responses

The versatile nature of PKI (5-24) has led to its application in diverse fields such as neuroscience and immunology. scbt.com In neuroscience, PKA is known to be involved in synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov Studies have utilized intracellular application of PKI (5-24) in neurons to demonstrate that PKA activity is necessary for certain forms of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. pnas.orgresearchgate.net By blocking PKA with PKI (5-24), the induction of LTP can be prevented, highlighting the kinase's critical role in memory formation. researchgate.net

In the context of immune responses, PKA signaling can modulate the function of various immune cells. PKI (5-24) has been used to investigate the role of PKA in processes such as T-cell activation and the regulation of inflammatory responses. pnas.org

Table 2: Research Applications of PKI (5-24) in Diverse Cellular Processes

| Research Area | Cellular Process Investigated | Key Finding with PKI (5-24) |

|---|---|---|

| Neuroscience | Synaptic Plasticity (LTP) | PKA inhibition by PKI (5-24) blocks the induction of LTP. pnas.orgresearchgate.net |

| Endocrinology | Insulin Secretion | PKI (5-24) inhibits GLP-1-stimulated insulin release. nih.gov |

| Immunology | T-Cell Activation | PKA-dependent phosphorylation of specific membrane proteins is blocked by PKI (5-24). pnas.org |

| Cell Biology | GABAergic Signaling | PKA inhibition by PKI (5-24) can prevent the modulation of GABAA receptor currents. nih.gov |

This table summarizes key findings from studies utilizing PKI (5-24) to elucidate the role of PKA in different biological contexts.

Use in Permeabilized Cell Systems for Direct PKA Activity Modulation

Permeabilized cell systems, where the cell membrane is made permeable to molecules that are normally cell-impermeant, provide a platform for the direct introduction of molecules like PKI (5-24) into the cytosol. This technique allows for precise temporal and concentration control of PKA inhibition.

For example, in studies of smooth muscle relaxation, β-escin has been used to permeabilize aortic smooth muscle. physiology.orgphysiology.org The subsequent introduction of PKI (5-24) into these permeabilized cells has been shown to abolish the relaxant effects of agents that act via the cGMP-PKA pathway, demonstrating a direct role for PKA in mediating this physiological response. physiology.orgphysiology.org This approach bypasses the need for chemical modifications to the peptide for cell entry and allows for a more direct assessment of PKA's function in a near-native cellular environment.

Integration into High-Throughput Screening Assays for Identifying PKA Modulators

PKI (5-24) is also a valuable tool in high-throughput screening (HTS) assays designed to identify novel modulators of PKA activity. scbt.com In such screens, PKI (5-24) can be used as a positive control for inhibition. The robust and specific inhibition of PKA by PKI (5-24) provides a benchmark against which the potency and efficacy of test compounds can be measured.

Furthermore, in competitive binding assays, a fluorescently labeled version of PKI (5-24) can be used as a probe. nih.gov The displacement of this probe from the PKA catalytic subunit by a test compound indicates that the compound binds to the same site, providing a mechanism for identifying new PKA inhibitors. This application is crucial in the early stages of drug discovery for identifying and characterizing new therapeutic agents targeting PKA.

Advanced Strategies for Modifying Pki 5 24 for Enhanced Research Utility

Development of Cell-Permeable PKI (5-24) Analogs

A significant hurdle for the use of PKI (5-24) in cellular studies is its inherent lack of membrane permeability. nih.gov To address this, researchers have devised various methods to shuttle the peptide into cells, transforming it into a powerful tool for in vivo PKA inhibition.

One of the earliest and most common strategies to facilitate the cellular uptake of PKI peptides is myristoylation. nih.govfrontiersin.org This process involves the covalent attachment of a myristoyl group, a C14 saturated fatty acid, to the N-terminus of the peptide. nih.govmedchemexpress.commedchemexpress.com The hydrophobic nature of this lipid moiety promotes the peptide's ability to permeate the cell membrane. mdpi.comnih.gov An example of this approach is the widely used myristoylated PKI (14-22) amide. medchemexpress.commedchemexpress.com

While effective at promoting cell entry, myristoylation has a significant drawback. The hydrophobicity of the myristoyl group can cause the modified peptide to interact with or become embedded within cellular membranes. mdpi.comnih.gov This can lead to the potential mislocalization of the inhibitor, limiting its access to and interaction with PKA-C in various intracellular compartments. mdpi.comnih.gov Another lipidation strategy involves the use of the myristoylation inhibitor 2-hydroxymyristate (B1261983) to study the role of myristoylation itself in protein localization. eur.nlresearchgate.net

An alternative to lipidation is the conjugation of PKI (5-24) to cell-penetrating peptides (CPPs). nih.govfrontiersin.org CPPs are short peptides, typically rich in basic amino acids like arginine, that can translocate across the plasma membrane and carry molecular cargo, such as inhibitor peptides, into the cytoplasm. researchgate.netmdpi.com

Several CPPs have been successfully fused to PKI to facilitate its entry into cells:

TAT-capping : The TAT peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-known CPP that has been used to make PKI cell-permeable. nih.govfrontiersin.org

Penetratin : This CPP, derived from the Drosophila Antennapedia homeodomain, has been fused to PKI, enabling its entry into cells and allowing for the functional inhibition of PKA-dependent processes. researchgate.net

DPT-PKI : A specific cell-permeable PKA inhibitor was generated by linking the DPT-sh1 peptide shuttle sequence to PKI (5-24), creating a functional inhibitor for in vivo studies. nih.gov

MTS Fusion Peptides : N-terminal fusion of Membrane Translocation Sequences (MTS) from the HIV-1 TAT protein or the Drosophila Antennapedia homeodomain to a PKA inhibitory peptide resulted in the cell-permeable competitive inhibitors DT-2 and DT-3. nih.gov

These CPP-conjugated inhibitors have proven effective in delivering the PKI peptide into a variety of cell types for functional studies.

Hydrocarbon stapling is a chemical modification strategy used to constrain a peptide into its bioactive α-helical conformation. d-nb.info This is achieved by synthesizing the peptide with two non-natural, olefin-bearing amino acids and then forming a covalent, all-hydrocarbon "staple" between their side chains via ring-closing metathesis. mdpi.comresearchgate.net

This technique has been applied to PKI-derived peptides to enhance their properties:

Improved Cell Permeability : Hydrocarbon stapling can improve the cell permeability of PKI peptides without the need for lipidation, thus avoiding the potential for membrane sequestration associated with myristoylation. mdpi.comnih.govacs.org Stapled PKI analogs have been shown to effectively permeate cells and localize within the cytoplasm. nih.govresearchgate.net

Enhanced Conformational Stability : The staple locks the peptide in its α-helical structure, which is the conformation it adopts when bound to PKA-C. This pre-configured structure can improve binding affinity and protects the peptide from proteolytic degradation. d-nb.infoacs.org

High-Affinity Inhibition : Stapled PKI analogs have been developed that retain high, sub-nanomolar binding affinity to PKA-C and effectively inhibit its kinase activity within the cellular environment. mdpi.comnih.govresearchgate.net

| Peptide Analog | Modification | Binding Affinity (KD) to PKA-Cα | Reference |

|---|---|---|---|

| PKI (1-24) Unstapled Control | None | ~600-700 pM | mdpi.com |

| Stapled Analog 6 | Hydrocarbon Staple | 500 pM | nih.gov |

| Stapled Analog 8 | Hydrocarbon Staple | 600 pM | nih.gov |

Engineering of Light-Activatable PKI (5-24) for Spatiotemporal Control of PKA Activity

To achieve precise temporal and spatial control over PKA inhibition, researchers have engineered light-activatable, or "caged," versions of PKI. nih.govfrontiersin.org These tools allow for PKA activity to be switched off in specific subcellular locations or at precise times simply by applying light. nih.gov

A prominent strategy involves fusing the PKI peptide to the light-oxygen-voltage 2 (LOV2) domain from Avena sativa (oat) phototropin 1. acs.orgnih.gov In the dark, the LOV2 domain is in a "closed" conformation, sterically blocking or "caging" the fused PKI peptide and preventing it from inhibiting PKA. nih.gov Upon irradiation with blue light, the LOV2 domain undergoes a conformational change, exposing the PKI peptide and allowing it to bind and inhibit PKA-C. acs.orgnih.gov This inhibition is reversible, with PKA activity returning to basal levels after the light source is removed. acs.orgnih.gov

Different fragments of PKI have been tested in this system, with research showing that fusing the shorter PKI (14-22) fragment to the C-terminus of the LOV2 domain (termed PA-PKI) resulted in a construct where PKA inhibition was substantially reduced in the light but not in the dark. acs.orgnih.gov Another approach involves incorporating a photocleavable "caged" serine amino acid into the PKI sequence, which dramatically reduces its binding affinity for PKA until it is uncaged by light. nih.gov

| Construct | Mechanism | Activity State (Dark) | Activity State (Blue Light) | Reference |

|---|---|---|---|---|

| LOV2-PKI (14-22) / PA-PKI | Conformational uncaging of PKI peptide | Inactive (PKA is active) | Active (PKA is inhibited) | acs.orgnih.gov |

| PKS(caged) | Photocleavable group on serine reduces affinity | ~100-fold lower affinity for PKA | High affinity for PKA upon uncaging | nih.gov |

Design Modifications for Enhanced Intracellular Stability and Effective Half-Life in Living Cells

A major challenge for the use of peptides as intracellular research tools is their susceptibility to rapid degradation by cellular proteases, resulting in a very short half-life. nactem.ac.ukscience.gov Several design modifications have been explored to increase the stability and effective half-life of PKI peptides in living cells.

One successful approach involves the site-specific substitution of natural L-amino acids with their non-natural D-amino acid counterparts. nactem.ac.ukscience.gov D-amino acids are not recognized by proteases, thus rendering the peptide bonds resistant to cleavage. In one study, a modified peptide, PKi(m)(6-24), was created by substituting the arginine at position 18 with a D-arginine and blocking the side chain on the C-terminal aspartic acid. nactem.ac.ukscience.gov While the unmodified peptide had a negligible half-life upon microinjection, this modified version exhibited an effective half-life of 4 to 6 hours inside living fibroblasts, allowing for sustained inhibition of PKA. nactem.ac.ukscience.gov

Contribution of Pki 5 24 to Fundamental Pka Pathway Understanding

Elucidating the Dynamics of PKA Holoenzyme Dissociation and Catalytic Subunit Release

The activation of PKA is initiated by the binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory (R) subunits of the inactive PKA holoenzyme, which leads to the dissociation and release of the active C subunits. nih.gov PKI (5-24) has been instrumental in studying the kinetics and dynamics of this process. By binding with high affinity to the free C subunit, PKI (5-24) effectively traps the dissociated state, allowing for its quantification and characterization. nih.govportlandpress.com

Studies utilizing PKI (5-24) have helped to confirm that the inhibitor only binds to the C subunit after it has been released from the regulatory subunits, as PKI lacks a binding site for cAMP. nih.gov This has been crucial in developing a quantitative understanding of the equilibrium between the inactive holoenzyme and the active, dissociated components. The use of PKI (5-24) in various biochemical assays has enabled the determination of dissociation constants and the influence of different cellular factors on the stability of the PKA holoenzyme. pnas.org

Furthermore, investigations into the binding of PKI (5-24) to the C subunit have revealed a multi-state recognition pathway, providing deeper insights into the conformational changes that the C subunit undergoes upon its release and subsequent inhibition. elifesciences.org This has contributed to a more dynamic and nuanced model of PKA activation and inactivation.

| Property | Significance in Research | Reference |

|---|---|---|

| High affinity for PKA C subunit (Ki = 2.3 nM) | Allows for potent and specific inhibition, enabling the study of PKA-dependent processes. | medchemexpress.comrndsystems.com |

| Competitive inhibitor | Acts as a pseudosubstrate, binding to the active site and preventing phosphorylation of true substrates. | medchemexpress.com |

| Binds only to the free C subunit | Facilitates the study of holoenzyme dissociation by trapping the active, dissociated form of PKA. | nih.gov |

Probing the Role of PKA Compartmentalization by A-Kinase Anchoring Proteins (AKAPs)

The spatial and temporal specificity of PKA signaling is largely governed by A-Kinase Anchoring Proteins (AKAPs), which tether the PKA holoenzyme to specific subcellular locations. nih.gov PKI (5-24) has been a vital tool in demonstrating the functional significance of this compartmentalization. By selectively inhibiting anchored PKA in specific microdomains, researchers can investigate the localized effects of PKA activity. researchgate.net

For instance, the application of membrane-permeable forms of PKI (5-24) has been used to disrupt PKA-mediated phosphorylation of substrates localized by AKAPs, thereby elucidating the role of these anchoring proteins in specific cellular processes. embopress.org The ability to inhibit PKA in a spatially restricted manner has been critical in understanding how AKAPs create distinct signaling microdomains, allowing for the precise regulation of downstream targets. researchgate.net The disruption of PKA anchoring by certain peptides has been shown to have functional consequences similar to the complete inhibition of the kinase by PKI (5-24), highlighting the importance of PKA localization. pnas.org

Delineating Downstream Phosphorylation Events and Substrate Selectivity

A fundamental challenge in signal transduction research is identifying the specific substrates of a given kinase. PKI (5-24) has been extensively used to delineate PKA-dependent phosphorylation events. By treating cells or cell extracts with PKI (5-24), researchers can determine whether the phosphorylation of a particular protein is reduced or abolished, thereby implicating PKA in that event. pnas.org

This approach has been successfully employed to identify and validate numerous PKA substrates involved in a wide range of cellular functions. The high specificity of PKI (5-24) for PKA, as opposed to other kinases, makes it a reliable tool for attributing phosphorylation events to the PKA pathway. These studies have been instrumental in defining the consensus phosphorylation sequence for PKA and understanding the structural basis for its substrate selectivity.

Revealing Interplay Between PKA and Other Key Signaling Hubs (e.g., G Protein-Coupled Receptors, PKC, MAPK)

Cellular signaling is a complex network of interconnected pathways. PKI (5-24) has been instrumental in unraveling the crosstalk between the PKA pathway and other major signaling cascades, such as those initiated by G protein-coupled receptors (GPCRs) and those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). nih.govnih.gov

By inhibiting PKA with PKI (5-24), researchers can investigate how the absence of PKA activity affects the activation and downstream signaling of other kinases. For example, studies have used PKI (5-24) to show that PKA can modulate the activity of other signaling pathways, either through direct phosphorylation of components of those pathways or through indirect mechanisms. nih.gov While PKI is highly specific for PKA, some studies suggest potential off-target effects at high concentrations, which necessitates careful interpretation of results. nih.gov Nevertheless, PKI (5-24) remains a primary tool for dissecting the intricate connections within the cellular signaling web.

Characterization of PKA Activity in Specific Cellular and Subcellular Microdomains

The concept of signaling microdomains, where signaling molecules are concentrated to ensure the fidelity and efficiency of signal transmission, is central to our understanding of cellular regulation. PKI (5-24) has been crucial in the characterization of PKA activity within these specialized compartments. nih.govresearchgate.net

The use of PKI (5-24) has allowed for the functional dissection of PKA activity in distinct subcellular locations, such as the nucleus, mitochondria, and plasma membrane. nih.gov For example, by observing the effects of PKI (5-24) on nuclear events, researchers have been able to delineate the specific roles of nuclear PKA. nih.gov In conjunction with fluorescent biosensors for PKA activity, PKI (5-24) can be used to confirm that the observed signals are indeed PKA-dependent, providing a means to visualize and quantify PKA activity in real-time within living cells. acs.org This has provided invaluable insights into how PKA can elicit specific physiological responses by acting on distinct pools of substrates in different parts of the cell. researchgate.net

| Research Area | Specific Application of PKI (5-24) | Key Findings | Reference |

|---|---|---|---|

| Holoenzyme Dissociation | Trapping and quantifying the free catalytic subunit. | Provided a quantitative model of PKA activation. | nih.govportlandpress.com |

| AKAP Function | Inhibiting anchored PKA to study localized signaling. | Demonstrated the critical role of AKAPs in creating signaling microdomains. | researchgate.netembopress.org |

| Substrate Identification | Determining if a phosphorylation event is PKA-dependent. | Identified numerous PKA substrates and refined the consensus phosphorylation motif. | pnas.org |

| Pathway Crosstalk | Assessing the influence of PKA on other signaling pathways. | Revealed complex interactions between PKA and other kinases like PKC and MAPK. | nih.gov |

| Microdomain Activity | Characterizing PKA function in specific subcellular locations. | Elucidated the roles of distinct PKA pools in cellular regulation. | nih.govresearchgate.net |

Future Research Directions and Emerging Applications for Pki 5 24

Development of Novel Chemical Modifications for Further Refined Specificity and Advanced Cell Delivery

A significant challenge in utilizing peptide-based inhibitors like PKI (5-24) is their limited cell permeability. mdpi.com To overcome this, researchers have explored various chemical modifications. One promising approach is the use of hydrocarbon stapling to create "stapled peptides." nih.gov This technique involves introducing a synthetic brace to lock the peptide into its bioactive alpha-helical conformation, which can enhance cell entry and resistance to degradation. nih.govexplorationpub.com

Studies have shown that hydrocarbon-stapled analogs of PKI can permeate cells and effectively inhibit PKA activity within the cellular environment. nih.govnih.gov These modified peptides have demonstrated high-affinity binding to the PKA catalytic subunit, with dissociation constants (KD) in the picomolar range. nih.govnih.gov For instance, certain stapled peptides have exhibited KD values of 500–600 pM and IC50 values for PKA inhibition in the range of 25–35 nM. nih.gov

Future work in this area will likely focus on:

Optimizing Staple Position and Composition: Systematically altering the position and chemical nature of the hydrocarbon staple to further improve cell permeability, target affinity, and specificity.

Exploring Other Conjugation Strategies: Investigating the attachment of cell-penetrating peptides (CPPs) or other delivery moieties to facilitate entry into specific cell types or subcellular compartments.

Developing Photoswitchable Inhibitors: Creating light-activatable versions of PKI (5-24) that allow for precise spatiotemporal control of PKA inhibition in living cells, a technique that has already shown promise. nih.govacs.org

Table 1: Comparison of PKI (5-24) Analogs

| Modification | Advantage(s) | Disadvantage(s) |

| Myristoylation | Enhanced cell permeability | Potential for mislocalization due to membrane interactions mdpi.com |

| Hydrocarbon Stapling | Improved cell permeability, increased proteolytic resistance, high affinity nih.govnih.gov | May alter binding kinetics compared to the native peptide nih.gov |

| TAT-capping | Facilitated cell entry nih.gov | Potential for off-target effects of the TAT peptide |

| Fusion to Light-Oxygen-Voltage (LOV) domain | Light-inducible inhibition, enabling spatiotemporal control nih.govacs.org | Requires external light stimulation and genetic manipulation of cells |

Integration with Advanced Omics Technologies for Comprehensive PKA Pathway Mapping

The specificity of PKI (5-24) makes it an excellent tool for dissecting PKA-dependent signaling networks when combined with high-throughput "omics" technologies.

Phosphoproteomics: By treating cells with PKI (5-24) and analyzing changes in the phosphoproteome using mass spectrometry, researchers can identify direct and indirect substrates of PKA on a global scale. nih.gov This approach has been successfully used to identify numerous putative PKA substrates, expanding our understanding of the PKA signaling network. nih.govresearchgate.net

Chemical Genetics: This strategy involves engineering a mutant kinase that is sensitive to a specific inhibitor that does not affect the wild-type kinase. While not directly using PKI (5-24), the principles learned from PKI's interaction with PKA can inform the design of such systems for highly specific kinase inhibition.

Computational Modeling: Integrating large datasets from phosphoproteomics and other omics studies with computational models can help predict the dynamic behavior of PKA signaling pathways and how they are perturbed by inhibitors like PKI (5-24).

Future research will likely involve more sophisticated multi-omics approaches, combining phosphoproteomics with transcriptomics and metabolomics to create a more holistic view of PKA's role in cellular function.

Application in Live-Cell Imaging and Biosensor Development for Spatiotemporal PKA Activity Monitoring

Understanding the dynamic regulation of PKA activity in living cells requires tools that can visualize its spatiotemporal dynamics. PKI (5-24) and its derivatives are being incorporated into innovative biosensors and imaging strategies.

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors, such as A-Kinase Activity Reporters (AKARs), often utilize a PKA substrate sequence and a phosphopeptide-binding domain. While not directly incorporating PKI (5-24), the principles of PKA-substrate interaction, elucidated through studies with PKI, are fundamental to their design.

Photoswitchable Inhibitors for Live-Cell Imaging: As mentioned earlier, light-activatable PKI derivatives (PA-PKI) allow researchers to inhibit PKA with high temporal and spatial precision. nih.govacs.org By observing cellular processes before and after light-induced inhibition, the specific roles of PKA in those events can be determined in real-time. For example, irradiation of cells expressing PA-PKI has been shown to decrease PKA-dependent phosphorylation by approximately 47%. nih.gov

Future advancements may include the development of novel biosensors with improved sensitivity and dynamic range, as well as the application of super-resolution microscopy techniques to visualize PKA activity at the nanoscale.

Further Elucidation of PKA Substrate Recognition and Selectivity Mechanisms Utilizing PKI (5-24) Variants

PKI (5-24) serves as a valuable template for understanding how PKA recognizes and binds its substrates. By systematically mutating residues within PKI (5-24) and analyzing the effects on PKA binding and inhibition, researchers can dissect the key determinants of substrate specificity.

Studies have shown that the arginine cluster within the pseudosubstrate sequence of PKI is critical for high-affinity binding to the PKA catalytic subunit. mdpi.comnih.gov Furthermore, creating mutant versions of PKA and assessing their interaction with PKI (5-24) has provided insights into the residues within the kinase that govern inhibitor and substrate selectivity. pdbj.orgrcsb.org

Future research will likely involve:

Comprehensive Mutational Scans: Performing saturation mutagenesis of the PKI (5-24) sequence to create a complete map of residues critical for PKA interaction.

Structural Studies of PKI Variants: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the high-resolution structures of PKA in complex with different PKI (5-24) variants.

Investigating Isoform Specificity: Developing PKI (5-24) variants that can selectively inhibit different PKA catalytic subunit isoforms (e.g., Cα, Cβ), which would be powerful tools for dissecting their unique physiological roles.

Expanding Use in Model Organism Studies to Dissect PKA-Regulated Physiological Phenotypes

While much of the research on PKI (5-24) has been conducted in cultured cells, its application in model organisms is crucial for understanding the physiological roles of PKA in the context of a whole organism. The development of cell-permeable PKI analogs, such as stapled peptides, opens up new possibilities for in vivo studies. nih.govnih.gov

For example, the use of PKI in mouse models has revealed important roles for PKA in cardiac function and the development of certain cancers. nih.gov In zebrafish, which are a powerful model for developmental biology, manipulating PKA signaling is critical for studying processes like cell fate specification. escholarship.org

Future directions in this area include:

Developing Tissue-Specific Delivery Systems: Creating methods to deliver PKI (5-24) or its analogs to specific tissues or organs in model organisms to study localized PKA function.

Conditional Knock-in/Knockout Models: Generating genetically engineered model organisms where the expression of PKI can be inducibly controlled to study the temporal requirements of PKA signaling.

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the in vivo stability, distribution, and efficacy of novel PKI (5-24) derivatives to optimize their use in animal studies.

Exploring the Full Spectrum of PKI (5-24) Off-Target Effects and Their Potential Research Utility

While PKI is considered highly specific for PKA, it is important to acknowledge and investigate potential off-target effects, especially when used at high concentrations. nih.govnih.gov Some studies have reported that at micromolar concentrations, PKI peptides can inhibit other kinases, such as Calcium/Calmodulin-dependent Protein Kinase I (CaMKI), or even facilitate the activity of others, like certain Protein Kinase C (PKC) isoforms. nih.gov

Understanding these off-target effects is crucial for the correct interpretation of experimental results. nih.govbiorxiv.org However, these secondary activities could also be exploited for new research avenues. For instance, if a PKI analog is found to inhibit a small, specific set of kinases, it could be used as a tool to study the combined roles of those kinases in a particular signaling pathway. The exploration of "polypharmacology," where a single compound is designed to interact with multiple targets, is a growing area of interest in drug discovery. icr.ac.uk

Future research should involve:

Systematic Kinome Profiling: Testing PKI (5-24) and its analogs against large panels of kinases to comprehensively map their selectivity profiles.

Characterizing the Mechanism of Off-Target Interactions: Investigating how PKI binds to and modulates the activity of any identified off-target kinases.

Leveraging Off-Target Effects for Tool Development: Designing new PKI-based probes with tailored selectivity profiles for studying specific kinase subfamilies or signaling nodes.

Q & A

Basic: What is the molecular mechanism of PKI (5-24) in inhibiting PKA, and how can this mechanism be experimentally validated?

PKI (5-24) binds competitively to the catalytic subunit of PKA, mimicking substrate interactions by forming a "sandwich-like" structure with residues Tyr235 and Phe239. This blocks ATP and substrate binding, effectively inhibiting phosphorylation . To validate, use kinase activity assays (e.g., HPLC-Vis with chromogenic substrates like Rh-MAB-Kmeptide) to measure inhibition kinetics. Competitive inhibition can be confirmed via Lineweaver-Burk plots showing increased with unchanged .

Basic: What are the optimal protocols for preparing and storing PKI (5-24) solutions to ensure stability?

Preparation : Dissolve lyophilized peptide in distilled water (1–5 mg/mL). If solubility is poor, add 1–2 drops of dilute acetic acid (for basic residues) or ammonium hydroxide (for acidic residues), followed by brief sonication (10–20 sec) . Storage : Adjust pH to 5–7.0, aliquot into small volumes, and store at ≤-20°C. Avoid freeze-thaw cycles; solutions remain stable for 3–4 months under these conditions .

Basic: How does PKI (5-24) differ from other PKA inhibitors like H89 in terms of specificity and experimental applications?

PKI (5-24) is a peptide-based competitive inhibitor (Ki = 2.3 nM) that directly targets the catalytic subunit, while H89 is a small-molecule ATP-competitive inhibitor (Ki = 48 nM) with off-target effects on kinases like ROCK and MSK1 . PKI (5-24) is preferred for in vitro studies requiring high specificity, whereas H89 is used in cellular assays despite its lower selectivity. Validate specificity using kinase profiling panels .

Advanced: How can enzyme kinetics be analyzed to compare PKI (5-24) with other PKA inhibitors, and what parameters are critical for such studies?

Use steady-state kinetic assays with purified PKA and a chromogenic/fluorogenic substrate (e.g., kemptide). Calculate via Cheng-Prusoff equation:

For PKI (5-24), reported values range from 2.3 nM (wild-type PKA) to >100 nM in mutants (e.g., L205R-PKA) . Include controls for ATP concentration and Mg levels, as these affect inhibitor potency .

Advanced: How do structural mutations in PKA (e.g., L205R) impact PKI (5-24) binding, and what techniques can elucidate these interactions?

The L205R mutation disrupts the P+1 binding pocket, preventing PKI (5-24) from adopting its native binding conformation. This reduces inhibition efficacy by >10-fold . Techniques:

- X-ray crystallography (e.g., PKA-PKI(5-24) co-crystals at 2.0 Å resolution) .

- Surface plasmon resonance (SPR) to measure binding affinity changes .

Advanced: How should researchers resolve contradictions in reported inhibitory potencies of PKI (5-24) analogs (e.g., PKI-(6-22)-amide vs. PKI-(5-24))?

Discrepancies arise from peptide length and assay conditions. For example, PKI-(6-22)-amide (Ki = 7.4 nM) is more potent than PKI-(5-24) (Ki = 19 nM) due to enhanced binding interactions . Standardize assays using identical buffer conditions (pH 7.4, 25°C) and substrate concentrations. Validate via ESI-MS or isothermal titration calorimetry (ITC) .

Advanced: What methodological adjustments are required to overcome PKI (5-24)'s lack of cell permeability in live-cell studies?

PKI (5-24) is not membrane-permeable. Strategies:

- Microinjection or electroporation for intracellular delivery.

- Use cell-permeabilizing agents (e.g., streptolysin-O) .

- Combine with cAMP analogs (e.g., 8-Br-cAMP) to amplify PKA inhibition downstream .

Advanced: How do in vitro and in vivo efficacies of PKI (5-24) differ, and how can these differences be reconciled in translational models?

In vitro, PKI (5-24) shows nanomolar potency, but in vivo efficacy is limited by rapid proteolysis and poor tissue penetration. Solutions:

- Use PEGylated analogs to enhance stability.

- Employ conditional knockout models to bypass delivery challenges.

- Validate with ex vivo tissue assays (e.g., hippocampal slices for synaptic plasticity studies) .

Advanced: Can PKI (5-24) be used synergistically with other kinase inhibitors (e.g., H89) to achieve complete PKA blockade, and what are the pitfalls?

Combining PKI (5-24) (catalytic site) and H89 (ATP-binding site) may enhance inhibition but risks off-target effects. Dose-response matrix assays are critical to identify synergistic concentrations. Monitor for toxicity using MTT assays and validate specificity via phosphoproteomics .

Advanced: What are the long-term effects of PKI (5-24)-mediated PKA inhibition in cellular models of synaptic plasticity or metabolic regulation?

Chronic inhibition disrupts cAMP-dependent pathways, altering CREB phosphorylation and mitochondrial metabolism. Use time-lapse imaging (e.g., FRET-based cAMP sensors) and metabolomic profiling to track changes. Include rescue experiments with PKA activators (e.g., forskolin) to confirm phenotype specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.